

A Comparative Guide to JNJ-40929837 and Montelukast in Asthma Models

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Compound of Interest

Compound Name: JNJ-40929837

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **JNJ-40929837** and montelukast, two orally administered drugs investigated for the treatment of asthma. The comparison is based on their distinct mechanisms of action and their performance in a clinical asthma model. This document is intended to be a valuable resource for researchers in the field of respiratory drug discovery and development.

Introduction and Mechanisms of Action

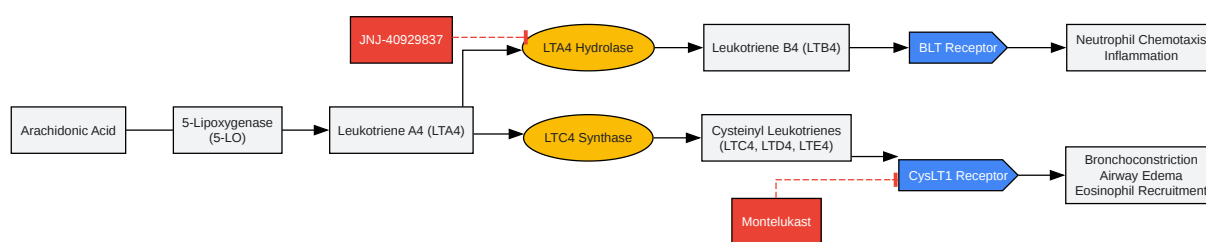
Asthma is a chronic inflammatory disease of the airways involving various mediators, including leukotrienes.[1][2] Leukotrienes are potent lipid mediators derived from arachidonic acid that contribute to bronchoconstriction, inflammation, microvascular permeability, and mucus secretion.[3] **JNJ-40929837** and montelukast target the leukotriene pathway through different mechanisms.

JNJ-40929837 is an oral inhibitor of leukotriene A4 (LTA4) hydrolase, the enzyme responsible for the production of leukotriene B4 (LTB4).[4][5] LTB4 is a powerful chemoattractant for neutrophils and other inflammatory cells.[4][5] By inhibiting LTA4 hydrolase, **JNJ-40929837** aims to reduce the inflammatory response driven by LTB4.

Montelukast, on the other hand, is a selective and potent cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[3][6][7] It competitively blocks the action of cysteinyl leukotrienes (LTC4,

LTD4, and LTE4) at the CysLT1 receptor in the airways.[3][6][7] This blockade leads to reduced bronchoconstriction, airway edema, and eosinophilic inflammation.[3][7]

Below is a diagram illustrating the distinct points of intervention of **JNJ-40929837** and montelukast in the leukotriene signaling pathway.



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Figure 1: Leukotriene signaling pathway and points of inhibition.

Comparative Efficacy in a Clinical Asthma Model

A key head-to-head comparison of **JNJ-40929837** and montelukast was conducted in a randomized, double-blind, placebo-controlled, three-period crossover study in patients with mild atopic asthma.[4][5] The study utilized a bronchial allergen challenge (BAC) model to induce early and late asthmatic responses (EAR and LAR).[4][5]

Data Presentation

The primary outcome of the study was the effect on the late asthmatic response (LAR), measured as the maximal percent reduction in Forced Expiratory Volume in 1 second (FEV1). [4][5]

Treatment Group	N	Maximal Percent Reduction in FEV1 (LAR) - LS Mean	P-value vs. Placebo
Placebo	17	27.7%	-
JNJ-40929837	16	28.6%	0.63
Montelukast	17	22.6%	0.01

Table 1: Effect of JNJ-40929837 and Montelukast on Late Asthmatic Response (LAR) in a Bronchial Allergen Challenge Model.[\[4\]](#)[\[5\]](#)

Key Findings:

- **JNJ-40929837** did not significantly attenuate the late asthmatic response compared to placebo, despite demonstrating target engagement through substantial inhibition of LTB4 production in whole blood and sputum.[\[4\]](#)[\[5\]](#)
- Montelukast significantly attenuated the late asthmatic response compared to placebo, demonstrating its efficacy in this model of allergen-induced bronchoconstriction.[\[4\]](#)[\[5\]](#)
- No significant differences were observed in the early asthmatic response (EAR) for **JNJ-40929837** compared to placebo.[\[4\]](#)

Preclinical Data in Animal Models

While direct comparative preclinical data for **JNJ-40929837** and montelukast is limited, extensive research has been conducted on montelukast in various animal models of asthma, primarily in mice. These studies provide valuable insights into its effects on airway inflammation and remodeling.

Montelukast in Preclinical Asthma Models

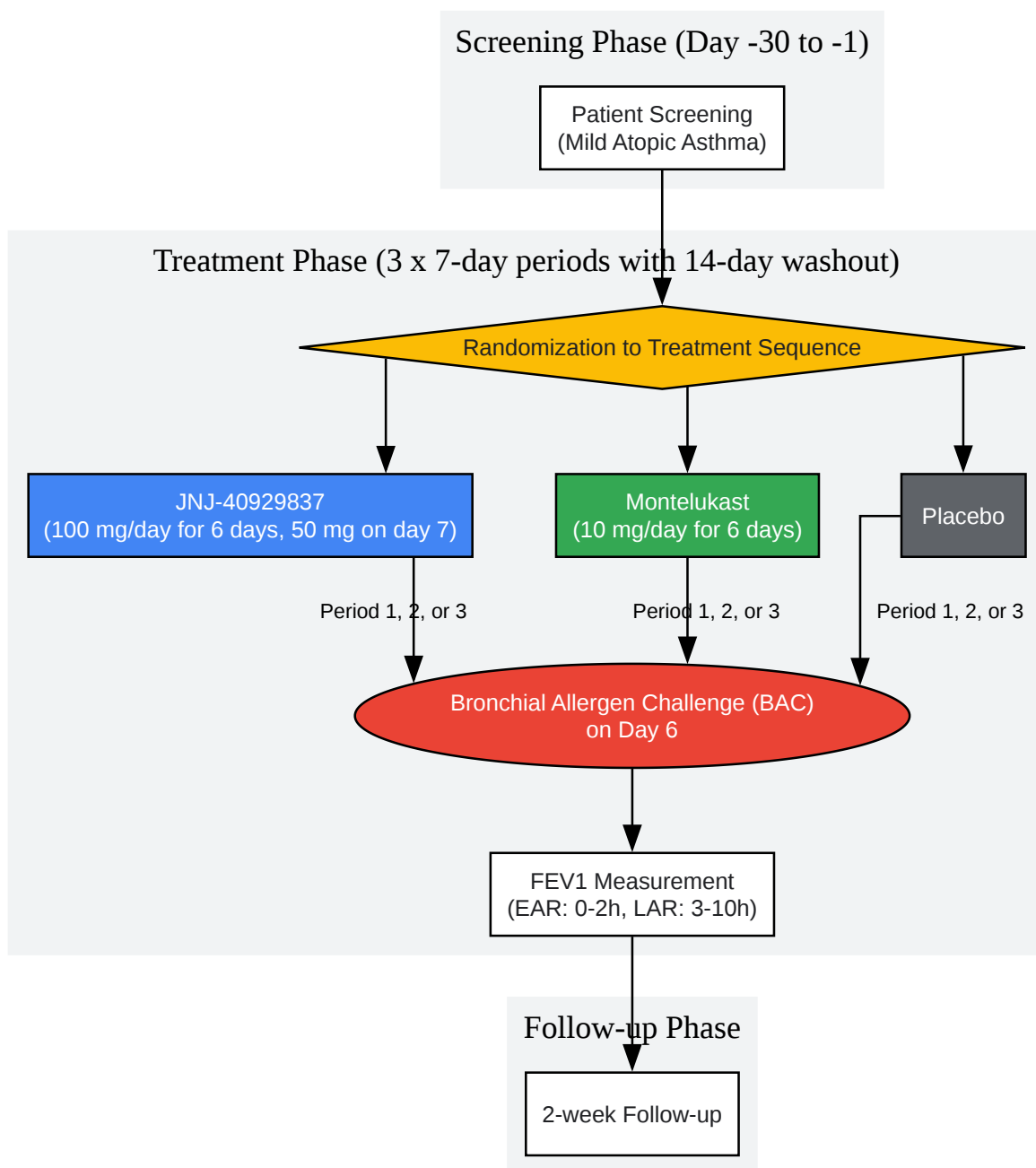
- **Reduction of Airway Inflammation:** Montelukast has been shown to significantly reduce eosinophilic airway inflammation in ovalbumin (OVA)-sensitized and challenged mice.[3][6] It achieves this by suppressing Th2 cytokines such as IL-4, IL-5, and IL-13.[6]
- **Attenuation of Airway Remodeling:** Studies have demonstrated that montelukast can reverse or attenuate features of airway remodeling, including goblet cell hyperplasia, mucus hypersecretion, and subepithelial fibrosis in chronic asthma models.[3][4] It has also been shown to decrease airway smooth muscle mass.[4]
- **Inhibition of Airway Hyperresponsiveness (AHR):** Montelukast effectively reduces AHR to methacholine in mouse models of asthma.[4]

Parameter	Effect of Montelukast in Preclinical Models
Airway Inflammation	
Eosinophil Infiltration	Significantly reduced[3][6]
Th2 Cytokines (IL-4, IL-5, IL-13)	Significantly reduced[6]
Airway Remodeling	
Goblet Cell Hyperplasia	Significantly reduced[3]
Mucus Hypersecretion	Significantly reduced[3]
Subepithelial Fibrosis	Significantly reduced[3]
Airway Smooth Muscle Mass	Reduced[4]
Airway Hyperresponsiveness	Attenuated[4]
Table 2: Summary of Montelukast's Effects in Preclinical Asthma Models.	

Experimental Protocols

Clinical Bronchial Allergen Challenge (BAC) Model

The following is a summary of the experimental protocol used in the clinical trial comparing **JNJ-40929837** and montelukast (NCT01241422).[8]



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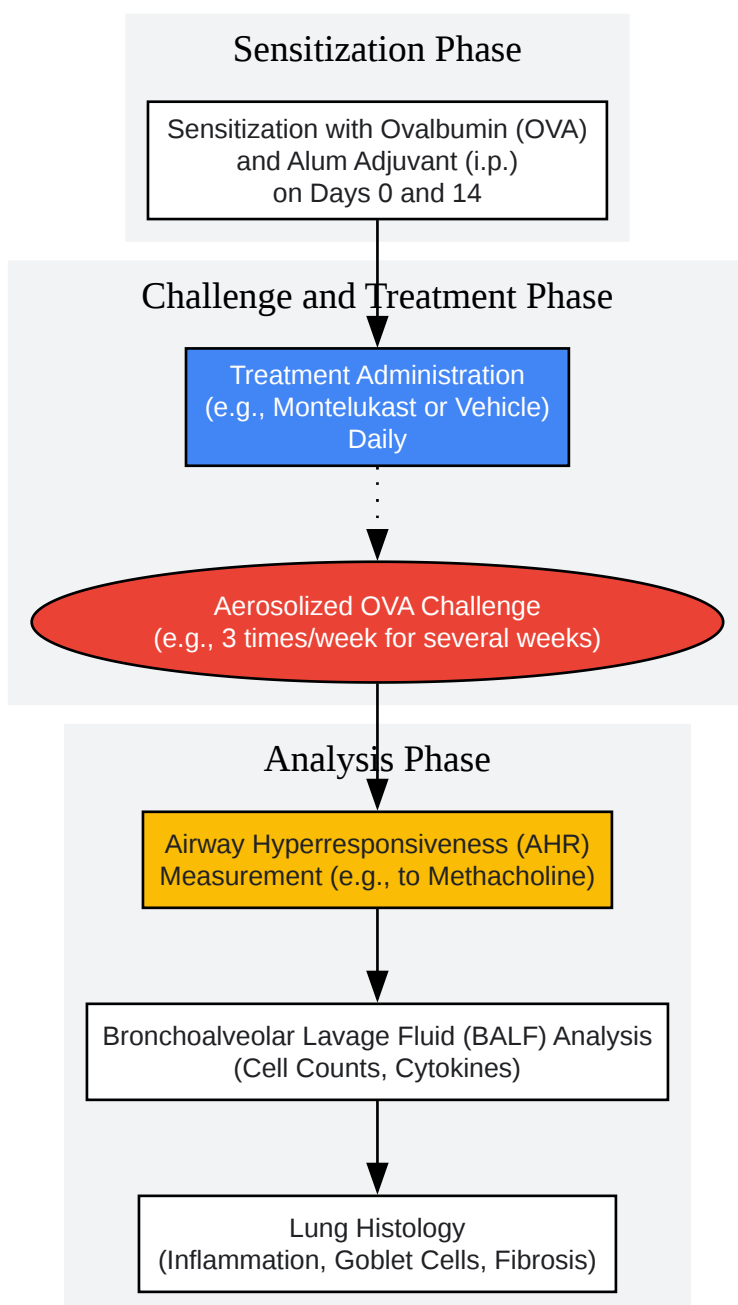
Figure 2: Experimental workflow for the clinical trial.

- Study Design: A randomized, double-blind, placebo-controlled, 3-period crossover study.[4]
[5]

- Participants: Patients with stable, mild atopic asthma.[4][8]
- Treatments:
 - **JNJ-40929837**: 100 mg/day for 6 days, followed by 50 mg on day 7.[4][5]
 - Montelukast: 10 mg/day for 6 days.[4][5]
 - Matched placebo.[4][5]
- Washout Period: A 14-day washout period separated each 7-day treatment period.[8]
- Bronchial Allergen Challenge (BAC): Performed on day 6 of each treatment period.[4][5]
- Primary Endpoint: Maximal percent reduction in FEV1 during the late asthmatic response (LAR).[4][5]
- Secondary Endpoints: Included early asthmatic response (EAR) measured by maximal percent reduction in FEV1, and area under the FEV1/time curve for EAR and LAR.[4]

Representative Preclinical Murine Asthma Model Protocol

The following is a generalized experimental protocol for evaluating an anti-inflammatory agent like montelukast in a mouse model of allergic asthma, based on common methodologies.



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Figure 3: General workflow for a preclinical asthma model.

- Animal Model: Typically BALB/c mice, which are prone to Th2-mediated allergic responses.
- Sensitization: Mice are sensitized to an allergen, commonly ovalbumin (OVA), via intraperitoneal (i.p.) injections with an adjuvant like aluminum hydroxide (alum).[3][6]

- Challenge: Following sensitization, mice are challenged with aerosolized OVA on multiple occasions to induce an asthmatic phenotype.[3][6]
- Treatment: The test compound (e.g., montelukast) or vehicle is administered, often daily, before and/or during the challenge phase.
- Outcome Measures:
 - Airway Hyperresponsiveness (AHR): Assessed by measuring the bronchoconstrictive response to an agonist like methacholine.
 - Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) and measure cytokine levels (e.g., IL-4, IL-5, IL-13).[6]
 - Lung Histology: Examination of lung tissue sections for signs of inflammation, goblet cell hyperplasia (mucus production), and features of airway remodeling like subepithelial fibrosis and increased smooth muscle mass.[3][4]

Summary and Conclusion

JNJ-40929837 and montelukast represent two distinct strategies for targeting the leukotriene pathway in asthma. **JNJ-40929837**, an LTA4 hydrolase inhibitor, focuses on reducing the production of the pro-inflammatory mediator LTB₄. In contrast, montelukast, a CysLT₁ receptor antagonist, blocks the effects of cysteinyl leukotrienes, which are key drivers of bronchoconstriction and eosinophilic inflammation.

In a clinical bronchial allergen challenge model, montelukast demonstrated efficacy by significantly attenuating the late asthmatic response, whereas **JNJ-40929837** did not show a significant effect on this endpoint, despite evidence of target engagement.[4][5] Preclinical studies in animal models have extensively characterized the anti-inflammatory and anti-remodeling effects of montelukast, particularly in eosinophil-driven asthma. The lack of similar published preclinical data for **JNJ-40929837** in asthma models limits a direct comparison in that context.

This guide highlights the importance of the specific mechanism of action in determining the therapeutic efficacy in different aspects of the complex pathophysiology of asthma. For

researchers, the distinct profiles of these two compounds underscore the differential roles of LTB4 and cysteinyl leukotrienes in allergen-induced asthmatic responses.

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